molecular formula C27H16N2O5 B3575482 2-{[1,1'-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE

2-{[1,1'-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE

Cat. No.: B3575482
M. Wt: 448.4 g/mol
InChI Key: WZTPMTMAUVZFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives.

Preparation Methods

The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Chemical Reactions Analysis

2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-{[1,1’-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE include other isoindole-1,3-dione derivatives such as:

Properties

IUPAC Name

5-(3-nitrobenzoyl)-2-(2-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O5/c30-25(18-9-6-10-20(15-18)29(33)34)19-13-14-22-23(16-19)27(32)28(26(22)31)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTPMTMAUVZFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1,1'-BIPHENYL]-2-YL}-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE

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